molecular formula C19H15BrN4O2S B14159967 1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3494-20-0

1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B14159967
CAS No.: 3494-20-0
M. Wt: 443.3 g/mol
InChI Key: WHDOBLLYPPVNKI-UHFFFAOYSA-N
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Description

1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a complex heterocyclic compound. It features an imidazo[4,5-d]pyridazine core, which is a fused ring system containing both nitrogen and sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate imidazo[4,5-d]pyridazine derivative, followed by the introduction of benzyl and bromobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions. The choice of reagents, solvents, and catalysts would be tailored to ensure reproducibility and safety on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: Its unique chemical structure may find applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altered cellular signaling, enzyme inhibition, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-d]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Benzyl-Substituted Imidazoles:

Uniqueness

1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific combination of functional groups and fused ring system

Properties

CAS No.

3494-20-0

Molecular Formula

C19H15BrN4O2S

Molecular Weight

443.3 g/mol

IUPAC Name

3-benzyl-2-[(2-bromophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C19H15BrN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26)

InChI Key

WHDOBLLYPPVNKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4Br

Origin of Product

United States

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